A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
Benztropine mesylate
CAS No.: 132-17-2
Cat. No.: VC0520935
Molecular Formula: C22H29NO4S
Molecular Weight: 403.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 132-17-2 |
---|---|
Molecular Formula | C22H29NO4S |
Molecular Weight | 403.5 g/mol |
IUPAC Name | 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
Standard InChI | InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) |
Standard InChI Key | CPFJLLXFNPCTDW-UHFFFAOYSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Canonical SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Appearance | White to light yellow crystalline powder. |
Chemical and Physical Properties
Molecular Architecture and Structural Features
Benztropine mesylate consists of a tropane alkaloid backbone fused with a diphenylmethoxy group, forming a bicyclic structure (8-azabicyclo[3.2.1]octane) linked to a methanesulfonate counterion . The compound's crystalline form appears as a white to beige powder with a melting point of 135°C . Its solubility profile reveals broad compatibility with polar and nonpolar solvents:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 403.53 g/mol | |
LogP (Partition Coefficient) | 4.96 (estimated) | |
Protein Binding | 95% | |
Storage Conditions | 2–8°C under inert atmosphere |
The methanesulfonate moiety enhances aqueous solubility, facilitating both oral and parenteral administration . X-ray diffraction studies confirm the endo configuration of the tropane ring, which optimizes receptor binding affinity .
Pharmacological Mechanism of Action
Dual Receptor Modulation
Benztropine mesylate exerts its therapeutic effects through three primary mechanisms:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Selective inhibition of M1 receptors in the striatum (K<sub>i</sub> = 0.59 nM in rat models) counteracts acetylcholine hyperactivity, restoring dopamine-acetylcholine balance in Parkinsonian syndromes .
-
Dopamine Transporter (DAT) Inhibition: Competitive blockade of presynaptic dopamine reuptake (K<sub>i</sub> = 160 nM) potentiates dopaminergic neurotransmission, particularly in nigrostriatal pathways .
-
Histamine H1 Receptor Antagonism: Secondary antihistaminic activity contributes to sedation and mitigates extrapyramidal symptoms induced by neuroleptics .
Table 2: Receptor Affinity Profile
Target | Action | Potency (K<sub>i</sub>) | Clinical Relevance |
---|---|---|---|
M1 mAChR | Antagonist | 0.59 nM | Parkinsonism management |
DAT | Inhibitor | 160 nM | Dopaminergic enhancement |
H1 Receptor | Antagonist | 84 nM | Sedation, EPS mitigation |
In vivo studies demonstrate a 50% inhibition of dopamine reuptake at plasma concentrations of 2.5 ng/mL , aligning with therapeutic serum levels observed in clinical practice .
Pharmacokinetic Profile
Absorption and Distribution
Following oral administration of a 1.5 mg dose, benztropine mesylate achieves peak plasma concentrations (C<sub>max</sub>) of 2.5 ng/mL within 7 hours, exhibiting 29% oral bioavailability due to first-pass metabolism . Intramuscular injection bypasses hepatic metabolism, yielding rapid onset within 30 minutes . The drug distributes widely, with a volume of distribution (V<sub>d</sub>) of 12–30 L/kg, reflecting extensive tissue penetration .
Metabolism and Elimination
Hepatic biotransformation involves three primary pathways:
-
N-Oxidation: Generates polar metabolites excreted renally
-
N-Dealkylation: Produces norbenztropine, an active metabolite
-
Ring Hydroxylation: Forms glucuronide conjugates eliminated via bile
The elimination half-life (t<sub>1/2</sub>) averages 7 hours, though chronic dosing leads to accumulation due to nonlinear pharmacokinetics . Less than 5% of the parent compound excretes unchanged in urine .
Therapeutic Applications
Parkinsonian Syndromes
Benztropine mesylate demonstrates efficacy across Parkinsonism subtypes:
Table 3: Dosage Guidelines by Etiology
Condition | Initial Dose | Maintenance Dose | Onset of Relief |
---|---|---|---|
Idiopathic Parkinsonism | 0.5–1 mg nocte | 1–6 mg/day | 2–3 days |
Postencephalitic | 2 mg/day | 4–6 mg/day | 24–48 hours |
Drug-induced EPS | 1–2 mg BID | 1–4 mg/day | 1–2 days |
In acute dystonic reactions, 2 mg intravenous administration resolves symptoms within 10–15 minutes . Combination therapy with levodopa requires dose adjustments to avoid additive anticholinergic effects .
Off-Label Uses
Emerging research highlights potential applications in:
-
Multiple sclerosis: Enhances remyelination in experimental autoimmune encephalomyelitis models
-
Chronic pain: Modulates nicotinic acetylcholine receptors in dorsal root ganglia
-
Viral infections: Inhibits hepatitis C virus entry via CD81 receptor blockade
Adverse Effects and Toxicology
Common Adverse Reactions
Dose-dependent anticholinergic effects dominate the safety profile:
-
Central Nervous System: Confusion (12%), hallucinations (8%), memory impairment (5%)
-
Peripheral Effects: Dry mouth (63%), constipation (41%), urinary retention (22%)
Overdose Management
Acute toxicity manifests as hyperthermia, delirium, and circulatory collapse. Treatment protocols include:
-
Physostigmine: 1–2 mg IV for central anticholinergic syndrome
-
Supportive Care: Active cooling, fluid resuscitation, cardiac monitoring
Chronic toxicity studies in rats show no significant organ damage at therapeutic doses, though reproductive toxicology data remain limited .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume